N-[[5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-4-butyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide
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Overview
Description
Synthesis Analysis
A series of 4- (1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized and their structures were established by NMR and MS analysis . The synthesis process involved the use of building blocks like 4-benzylpiperidin-1-yl .Molecular Structure Analysis
The molecular structure of this compound is complex and involves a variety of functional groups. The presence of a benzylpiperidin-1-yl group, a sulfanyl group, a butyl group, a triazol group, and a methoxybenzamide group contribute to its unique structure. Further structural analysis can be conducted using techniques such as NMR and MS .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to its intricate structure. The presence of various functional groups can lead to a variety of possible reactions. For instance, the triazole group is known to participate in a variety of reactions, including those involving antimicrobial and antioxidant activities .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are likely to be influenced by its complex structure. For instance, its drug-likeness was determined according to Lipinski’s rule of five, which is a set of criteria needed to evaluate drug-likeness that would make it a likely orally active drug in humans .Scientific Research Applications
Medicinal Chemistry and Drug Design
Piperidine derivatives, including the compound , play a crucial role in drug development. Their structural versatility allows for modifications that can enhance pharmacological properties. Researchers explore the synthesis of substituted piperidines to create novel drug candidates. The piperidine moiety often contributes to binding affinity, metabolic stability, and bioavailability of pharmaceuticals .
Antimicrobial Activity
Piperidine-based compounds have demonstrated antimicrobial properties. Researchers investigate their potential as antibacterial, antifungal, and antiviral agents. By modifying the substituents on the piperidine ring, scientists aim to develop effective treatments against infectious diseases .
Anti-Inflammatory Agents
Certain piperidine derivatives exhibit anti-inflammatory activity. These compounds may interfere with inflammatory pathways, making them promising candidates for managing inflammatory conditions such as arthritis, asthma, and autoimmune diseases .
Neurological Disorders
Piperidine-containing compounds have been explored for their effects on the central nervous system. Researchers investigate their potential as neuroprotective agents, antidepressants, or antipsychotics. The benzylpiperidine moiety in your compound could be relevant in this context .
Spiro Piperidines in Material Science
Spiro piperidines, a class of piperidine derivatives, find applications beyond medicine. They are used in material science, particularly in the design of functional materials, sensors, and catalysts. The unique spirocyclic structure imparts interesting properties to these compounds .
Agrochemicals
Piperidine derivatives have been studied for their pesticidal and herbicidal activities. Researchers explore their potential as agrochemicals to protect crops from pests and weeds. The thioether and triazole functionalities in your compound may contribute to its effectiveness in this field .
Future Directions
Given the potential applications of this compound in medicinal chemistry and drug development, future research could focus on further exploring its properties and potential uses. For instance, 1,2,4-triazole benzoic acid hybrids could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .
Mechanism of Action
Target of Action
Compounds with similar structures, such as benzyl piperazine/piperidine derivatives, have been reported to have multi-target directed ligand (mtdl) potential, particularly in the management of alzheimer’s disease .
Mode of Action
Similar compounds have been shown to prevent β-sheet aggregation and fibril formation, which are key processes in the pathogenesis of alzheimer’s disease . These compounds may interfere with the rate of peptide nucleation, leading to short fibrillar aggregates .
Biochemical Pathways
Similar compounds have been shown to inhibit acetylcholinesterase (ache)-mediated amyloid-beta (aβ) fibrillogenesis via their interaction with the ache peripheral anionic site . This suggests that the compound may have a role in modulating cholinergic signaling pathways, which are crucial in cognitive function.
Result of Action
The compound has been shown to exert neuroprotective action on SH-SY5Y cells towards Aβ and H2O2-mediated cell death and oxidative injury by inhibiting reactive oxygen species (ROS) generation . Moreover, administration of similar compounds significantly reversed scopolamine-induced neurobehavioral, biochemical, neurochemical, and histopathological changes in a manner comparable to the standard drug donepezil .
properties
IUPAC Name |
N-[[5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-4-butyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H37N5O3S/c1-3-4-16-34-26(20-30-28(36)24-10-12-25(37-2)13-11-24)31-32-29(34)38-21-27(35)33-17-14-23(15-18-33)19-22-8-6-5-7-9-22/h5-13,23H,3-4,14-21H2,1-2H3,(H,30,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWEWOXMFFAULSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=NN=C1SCC(=O)N2CCC(CC2)CC3=CC=CC=C3)CNC(=O)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H37N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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